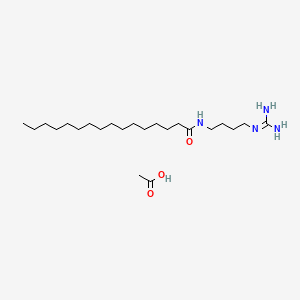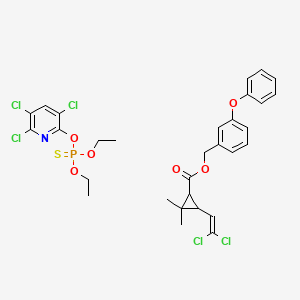
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranose, characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves several steps. One common method starts with the transformation of keto-sugars. For example, methyl 2,3-O-benzylidene-6-deoxy-4-O-(2-methoxyethoxymethyl)-α-L-mannopyranoside reacts with butyl-lithium to give the 4-O-substituted methyl 2,6-dideoxy-α-L-erythro-hexopyranosid-3-uloses. These intermediates undergo further transformations to yield L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- .
Industrial Production Methods
Industrial production methods for this compound are not widely documented
Chemical Reactions Analysis
Types of Reactions
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. Its unique structure allows it to bind to specific receptors and enzymes, modulating their function .
Comparison with Similar Compounds
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is similar to other deoxy sugars such as:
L-Cymarose: Another 2,6-dideoxy sugar with a different substitution pattern.
L-Ristosamine: A 3-acetamido-2,3,6-trideoxy sugar
Uniqueness
The uniqueness of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
18423-82-0 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |
InChI Key |
YQLFLCVNXSPEKQ-BNHYGAARSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](C[C@@H](O1)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















